RP 48497 (Eszopiclone Impurity C)
Vue d'ensemble
Description
RP 48497 is a photodegradation product of eszopiclone , a non-benzodiazepine sedative-hypnotic used in the treatment of insomnia .
Synthesis Analysis
The first synthesis of RP 48497 was reported via reduction, chlorination, and recyclization of 6- (5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo [3,4-b]pyrazin-5-one (3), a key intermediate in the synthesis of eszopiclone .
Molecular Structure Analysis
The structure of RP 48497 was confirmed by its 1H-NMR and MS data .
Chemical Reactions Analysis
The mechanism of the reduction step in the synthesis of RP 48497 was studied and the key parameters were determined .
Physical And Chemical Properties Analysis
The molecular formula of RP 48497 is C11H7ClN4O . The molecular weight is 246.65 g/mol .
Applications De Recherche Scientifique
Impurity Analysis in Pharmaceuticals
Understanding Impurities : Impurities in pharmaceutical compounds, such as RP 48497 in Eszopiclone, are critical to identify and quantify for ensuring drug safety and efficacy. Analytical methods like RP-HPLC are developed for the quantification and separation of impurities from the drug compounds. Such methodologies are validated as per ICH guidelines to confirm their specificity, selectivity, and linearity, demonstrating their crucial role in pharmaceutical analysis (S. Debnath et al., 2019).
Pharmacological Applications and Considerations
Novel Pharmacological Treatments : While specific studies on RP 48497 (Eszopiclone Impurity C) were not found, research into the pharmacology of eszopiclone and related compounds highlights the importance of understanding all components, including impurities, in drug formulations. Novel treatments for conditions like pediatric generalized anxiety disorder (GAD) explore the potential of eszopiclone, among others, suggesting the broader therapeutic relevance of understanding all aspects of a drug's profile, including its impurities (A. Sonmez et al., 2020).
Analytical and Regulatory Perspectives
Regulatory Guidelines and Analytical Methodology : The control and analysis of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs) are governed by stringent regulatory guidelines. The review of analytical methodologies for PGIs, including sulfonate esters, underscores the necessity of developing robust analytical methods for impurity detection and quantification. This is paramount for ensuring compliance with regulatory standards and for safeguarding public health (D. Elder et al., 2008).
Mécanisme D'action
Target of Action
RP 48497 is an impurity of Eszopiclone . Eszopiclone is a non-benzodiazepine agent used in the treatment of insomnia
Mode of Action
It is known that rp 48497 is a photodegradation product of eszopiclone . This suggests that it is formed when Eszopiclone is exposed to light.
Biochemical Pathways
Eszopiclone, the parent compound of RP 48497, is metabolized by three major pathways, involving decarboxylation, oxidation, and demethylation . The main urine metabolites are the less active eszopiclone-N-oxide and the inactive N-desmethyleszopiclone
Pharmacokinetics
Given that it is a photodegradation product of eszopiclone , its pharmacokinetic properties may be influenced by the same factors that affect Eszopiclone.
Result of Action
As a photodegradation product of Eszopiclone
Action Environment
The formation of RP 48497 is caused by bright light , indicating that environmental factors such as light exposure can influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-7-1-2-9(15-5-7)16-6-8-10(11(16)17)14-4-3-13-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNDASTKOEZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164123 | |
Record name | RP-48497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RP 48497 (Eszopiclone Impurity C) | |
CAS RN |
148891-53-6 | |
Record name | RP-48497 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148891536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RP-48497 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(5-chloropyridin-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RP-48497 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHV56HP9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is RP 48497 and how is it formed?
A1: RP 48497 is a photodegradation product of the non-benzodiazepine sedative-hypnotic drug, eszopiclone. This means it is formed when eszopiclone is exposed to and chemically altered by light [].
Q2: Why is understanding the synthesis of RP 48497 important?
A2: The synthesis of RP 48497 is important for quality control in the manufacturing of eszopiclone. By understanding how this impurity forms, researchers and manufacturers can better control the production process and ensure the purity of the final drug product [].
Q3: What analytical techniques were used to characterize RP 48497?
A3: The research paper primarily used ¹H-NMR and MS data to confirm the structure of the synthesized RP 48497 [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.